

## Bismuth iodide oxide electronic band structure

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An In-depth Technical Guide on the Electronic Band Structure of Bismuth Iodide Oxide (BiOI)

#### Introduction

**Bismuth iodide oxide** (BiOI) has emerged as a significant photoelectric functional material, particularly noted for its applications as a visible-light-driven photocatalyst.[1] Its unique layered crystal structure, composed of [Bi<sub>2</sub>O<sub>2</sub>]<sup>2+</sup> slabs interleaved by double slabs of iodide ions, creates an internal electric field that promotes the effective separation of photogenerated electron-hole pairs, thereby enhancing its photocatalytic activity.[1] A thorough understanding of its electronic band structure is paramount for optimizing its performance in various applications, including environmental remediation and solar energy conversion. This guide provides a detailed technical overview of the electronic properties of BiOI, catering to researchers, scientists, and professionals in drug development who may utilize photocatalysis.

#### **Electronic Band Structure of BiOI**

The electronic band structure of a semiconductor dictates its optical and electrical properties. For BiOI, both theoretical calculations and experimental measurements have been employed to determine its key band structure parameters.

# Theoretical and Experimental Band Gap

BiOI is an indirect band gap semiconductor, a conclusion supported by various Density Functional Theory (DFT) calculations.[1] The calculated and experimentally determined band gap values exhibit some variation depending on the methodology used. Theoretical calculations using the Generalized Gradient Approximation (GGA) tend to underestimate the







band gap, a known limitation of this method.[1] More accurate results are often obtained using methods like GGA+U (GGA corrected for on-site Coulomb interactions) or Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional, which show good agreement with experimental values.[1] Experimental band gaps are typically determined from UV-Vis diffuse reflectance spectroscopy. [2][3]

Table 1: Summary of Electronic Band Structure Parameters for BiOI



Parameter	Method	Value	Reference
Band Gap (E_g)	Experimental (UV-Vis DRS)	~1.9 eV	[1]
Experimental (UV-Vis DRS)	1.89 eV	[1]	_
Experimental (UV-Vis DRS)	1.86 eV	[2]	_
Experimental (UV-Vis DRS)	1.74 eV		_
Experimental (UV-Vis DRS)	1.92 eV	[4]	_
Experimental (Room Temperature)	1.93 eV	[5]	_
DFT (GGA)	1.623 eV	[1]	_
DFT (GGA+U)	1.997 eV	[1]	_
DFT (HSE06)	1.980 eV	[1]	
Conduction Band Minimum (CBM)	Calculated	~0.47 eV vs. NHE	[6]
Calculated	~0.516 eV vs. NHE	[1]	_
Estimated from Mott- Schottky	+1.35 V vs. Ag/AgCl	[7]	_
Valence Band Maximum (VBM)	Calculated	~2.37 eV vs. NHE	[6]
Estimated from Mott- Schottky	+1.56 V vs. Ag/AgCl for g-C <sub>3</sub> N <sub>4</sub> -S, +1.88 V for g-C <sub>3</sub> N <sub>4</sub> , +1.35 V for BiOl	[7]	
Semiconductor Type	Mott-Schottky Analysis	n-type or weak n-type	[7]



## **Valence and Conduction Band Composition**

The valence band maximum (VBM) of BiOI is primarily formed by the hybridization of O 2p and I 5p orbitals, while the conduction band minimum (CBM) is mainly composed of Bi 6p orbitals. [8] This specific electronic configuration is crucial for its photocatalytic activity, as the photogenerated holes on the top of the valence band are the dominant reactive species in the degradation of organic pollutants.[1]

# **Experimental and Theoretical Methodologies**

A combination of experimental and computational techniques is essential for a comprehensive understanding of the electronic band structure of BiOI.

# **Synthesis of BiOI**

A common and versatile method for synthesizing BiOI is the hydrothermal method.[9][10][11] This technique allows for control over the crystallinity, morphology, and particle size of the resulting material by adjusting synthesis parameters such as temperature and time.[9][12]

Hydrothermal Synthesis Protocol:

- Precursor Preparation: Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and potassium iodide
  (KI) are typically used as precursors.
- Dissolution: The precursors are dissolved in a suitable solvent, which can be deionized water, ethanol, or a mixture of the two.[10]
- Mixing: The solutions are mixed under vigorous stirring to ensure homogeneity.
- Hydrothermal Reaction: The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120-210°C) for a set duration (e.g., 12-24 hours).[9][12]
- Product Recovery: After the autoclave cools down to room temperature, the precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove any unreacted ions, and finally dried in an oven.[10]



## **Characterization Techniques**

UV-Vis Diffuse Reflectance Spectroscopy (DRS): This technique is widely used to determine the optical band gap of semiconductor materials.[2][13]

- Sample Preparation: A powdered sample of BiOI is packed into a sample holder.
- Measurement: The reflectance of the sample is measured over a range of wavelengths, typically from the UV to the near-infrared region.
- Data Analysis: The band gap energy (E\_g) is calculated from the absorption spectrum using the Tauc plot method. For an indirect band gap semiconductor like BiOI, the following equation is used:  $(\alpha h \nu)^{(1/2)} = A(h \nu E_g)$ , where  $\alpha$  is the absorption coefficient,  $h \nu$  is the photon energy, and A is a constant. The band gap is determined by extrapolating the linear portion of the  $(\alpha h \nu)^{(1/2)}$  versus  $h \nu$  plot to the energy axis.[14]

Mott-Schottky Analysis: This electrochemical technique is used to determine the flat-band potential and the semiconductor type (n-type or p-type) of BiOI.[7][15]

- Electrode Preparation: A working electrode is prepared by depositing a thin film of the BiOI sample onto a conductive substrate (e.g., FTO glass).
- Electrochemical Cell Setup: A three-electrode system is used, consisting of the BiOI working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).[16] An electrolyte solution, such as Na<sub>2</sub>SO<sub>4</sub>, is used.[16]
- Measurement: The capacitance of the space-charge region at the semiconductor-electrolyte interface is measured as a function of the applied potential at a fixed frequency.
- Data Analysis: The Mott-Schottky equation is used to analyze the data: 1/C² = (2/(eεε₀N\_D))
  \* (E E\_fb kT/e), where C is the capacitance, e is the elementary charge, ε is the dielectric constant of the semiconductor, ε₀ is the permittivity of free space, N\_D is the donor density, E is the applied potential, E\_fb is the flat-band potential, k is the Boltzmann constant, and T is the absolute temperature. A plot of 1/C² versus E yields a straight line. The flat-band potential can be determined from the x-intercept, and the sign of the slope indicates the semiconductor type (positive for n-type, negative for p-type).[7][15]







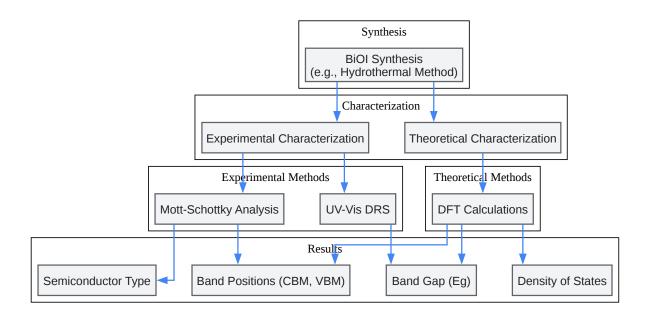
Density Functional Theory (DFT) Calculations: DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials from first principles.[1][17]

- Structural Model: The calculation starts with the crystal structure of BiOI, which has a tetragonal matlockite PbFCI-type structure with P4/nmm space group symmetry.[1]
- Computational Details: A suitable exchange-correlation functional is chosen, such as GGA, GGA+U, or HSE06.[1][17] The on-site Coulomb interaction parameter (U) in GGA+U is adjusted to match the calculated band gap with the experimental value.[1]
- Calculation: The electronic band structure, density of states (DOS), and partial density of states (PDOS) are calculated. The band structure is typically plotted along high-symmetry directions in the Brillouin zone.
- Analysis: The calculated band structure reveals whether the band gap is direct or indirect, and its magnitude. The DOS and PDOS provide insights into the atomic orbital contributions to the valence and conduction bands.[1]

#### **Visualizations**

The following diagrams illustrate the workflow for characterizing the electronic band structure of BiOI and its photocatalytic mechanism.

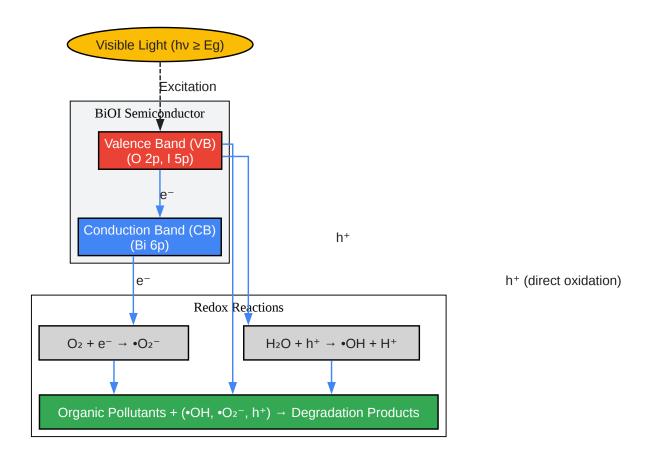




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Caption: Experimental and theoretical workflow for BiOI electronic structure characterization.





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Caption: Photocatalytic mechanism of BiOI under visible light irradiation.

### Conclusion

The electronic band structure of **bismuth iodide oxide** is a key determinant of its functionality, particularly as a visible-light active photocatalyst. A combination of experimental techniques, such as hydrothermal synthesis, UV-Vis diffuse reflectance spectroscopy, and Mott-Schottky analysis, along with theoretical DFT calculations, provides a comprehensive understanding of its properties.[1][9] The indirect band gap of approximately 1.9 eV, along with favorable valence



and conduction band positions, enables BiOI to efficiently absorb visible light and generate reactive oxygen species for the degradation of organic pollutants.[1][6] Further research into tuning the band structure through doping, heterojunction formation, and morphology control holds the potential to further enhance the performance of BiOI-based materials in environmental and energy applications.[18][19][20]

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